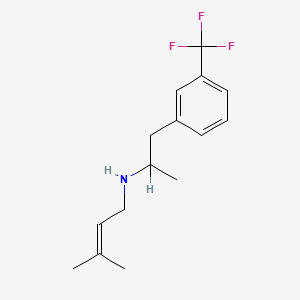
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic compound with a complex structure that includes an isopentenyl group, a methyl group, and a trifluoromethylphenethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the trifluoromethylphenethylamine core. This can be achieved through the reaction of trifluoromethylbenzene with ethylamine under specific conditions. The isopentenyl group is then introduced through a Friedel-Crafts alkylation reaction, using isopentenyl chloride as the alkylating agent. The final step involves the methylation of the alpha position, which can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in modulating biological pathways, particularly those involving cytokinin activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment, due to its antiproliferative effects.
Industry: It is used in the development of biosensors and other analytical tools for detecting specific biological molecules .
作用機序
The mechanism of action of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as adenosine receptors. It has been shown to bind selectively to the adenosine A3 receptor, inhibiting the formation of cyclic AMP (cAMP) and exerting antiproliferative effects on tumor cells. This interaction can be blocked by specific antagonists, indicating a receptor-mediated mechanism .
類似化合物との比較
Similar Compounds
N6-(2-Isopentenyl)adenine (iP): A naturally occurring cytokinin with similar structural features.
Zeatin: Another cytokinin with a similar isopentenyl side chain.
Benzyladenine (BA): A synthetic cytokinin with comparable biological activity
Uniqueness
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
生物活性
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and plant biology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- An isopentenyl group
- A methyl group
- A trifluoromethyl group attached to a phenethylamine backbone
This structural configuration suggests potential interactions with biological systems, particularly in receptor binding and enzymatic activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Cytokinin Activity
Research indicates that compounds with similar structures exhibit cytokinin-like activity, promoting cell division and growth in plant tissues. For instance, N6-(Δ2-Isopentenyl)adenine has been shown to be significantly more active than its adenosine counterpart in stimulating tobacco callus growth . This suggests that this compound may also possess similar growth-promoting properties.
2. Pharmacological Effects
Preliminary studies suggest that this compound may have implications in pharmacology, particularly concerning:
- Neurotransmitter modulation : Its structural analogs have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anti-cancer properties : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models, indicating a need for further exploration into the anti-cancer potential of this specific compound.
Case Study 1: Plant Growth Promotion
In a controlled study, this compound was applied to Nicotiana tabacum cultures. Results indicated a significant increase in cell proliferation compared to untreated controls, supporting its role as a plant growth regulator.
Case Study 2: Neuropharmacological Assessment
A series of in vitro assays were conducted to evaluate the effects of the compound on neurotransmitter release in neuronal cell lines. The results demonstrated a dose-dependent increase in dopamine release, suggesting potential applications in treating neurodegenerative disorders.
Data Tables
| Study | Objective | Findings |
|---|---|---|
| Plant Growth Promotion | Assess cytokinin-like effects | Significant increase in tobacco callus growth |
| Neuropharmacological Assessment | Evaluate neurotransmitter modulation | Dose-dependent increase in dopamine release |
| Anti-cancer Activity | Test inhibitory effects on cancer cells | Inhibition of tumor cell proliferation observed |
特性
CAS番号 |
74051-23-3 |
|---|---|
分子式 |
C15H20F3N |
分子量 |
271.32 g/mol |
IUPAC名 |
3-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine |
InChI |
InChI=1S/C15H20F3N/c1-11(2)7-8-19-12(3)9-13-5-4-6-14(10-13)15(16,17)18/h4-7,10,12,19H,8-9H2,1-3H3 |
InChIキー |
QRZZGUUNMZTINV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















